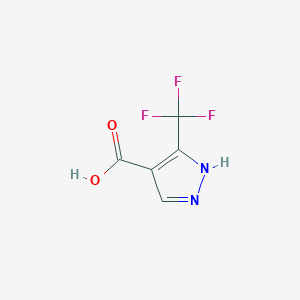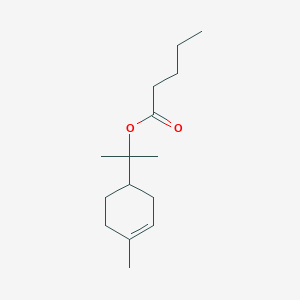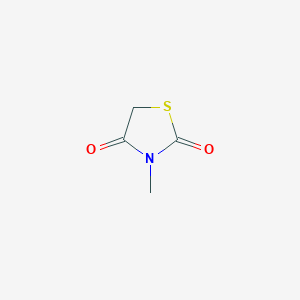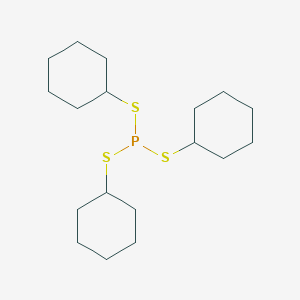
Tricyclohexyl trithiophosphite
Descripción general
Descripción
Tricyclohexyl trithiophosphite is an organophosphorus compound with the molecular formula C₁₈H₃₃PS₃. It is characterized by the presence of three cyclohexyl groups attached to a central phosphorus atom, which is further bonded to three sulfur atoms. This compound is known for its unique chemical properties and has found applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricyclohexyl trithiophosphite can be synthesized through the reaction of tricyclohexyl phosphine with elemental sulfur. The reaction typically occurs under mild conditions, with the phosphine and sulfur being mixed in a suitable solvent such as toluene or hexane. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclohexyl trithiophosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tricyclohexyl phosphine oxide and sulfur dioxide.
Reduction: It can be reduced to tricyclohexyl phosphine and hydrogen sulfide.
Substitution: The sulfur atoms in this compound can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an inert solvent such as dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or potassium iodide are used in polar solvents like ethanol or acetone.
Major Products Formed:
Oxidation: Tricyclohexyl phosphine oxide and sulfur dioxide.
Reduction: Tricyclohexyl phosphine and hydrogen sulfide.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tricyclohexyl trithiophosphite has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to stabilize transition metal complexes and facilitate various catalytic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its ability to interact with metal surfaces makes it valuable in corrosion inhibition.
Mecanismo De Acción
The mechanism by which tricyclohexyl trithiophosphite exerts its effects involves its ability to donate and accept electrons. This property allows it to participate in redox reactions and to stabilize reactive intermediates. The compound can interact with various molecular targets, including metal ions and biological macromolecules, through coordination bonds and non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Tricyclohexyl phosphine: Similar in structure but lacks the sulfur atoms. It is widely used as a ligand in organometallic chemistry.
Triphenyl phosphine: Contains phenyl groups instead of cyclohexyl groups. It is also used as a ligand and a reagent in organic synthesis.
Tris(2,4-di-tert-butylphenyl) phosphite: Contains bulky phenyl groups with tert-butyl substituents. It is used as an antioxidant in polymers.
Uniqueness: Tricyclohexyl trithiophosphite is unique due to the presence of three sulfur atoms, which impart distinct chemical properties. These sulfur atoms enhance its ability to stabilize metal complexes and participate in redox reactions. The cyclohexyl groups provide steric bulk, which can influence the reactivity and selectivity of the compound in various chemical processes.
Propiedades
IUPAC Name |
tris(cyclohexylsulfanyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33PS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUVNJONFSNDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SP(SC2CCCCC2)SC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159913 | |
| Record name | Tricyclohexyl trithiophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13676-85-2 | |
| Record name | Tricyclohexyl phosphorotrithioite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclohexyl trithiophosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclohexyl trithiophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclohexyl trithiophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



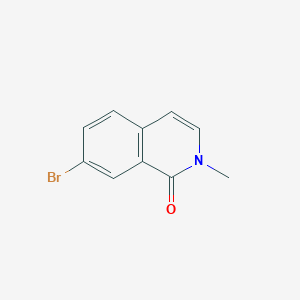
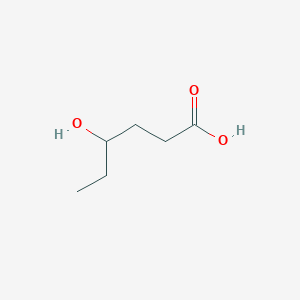
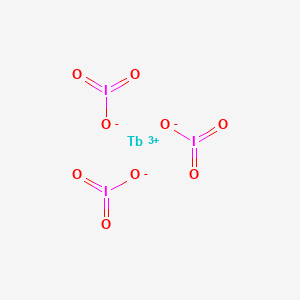
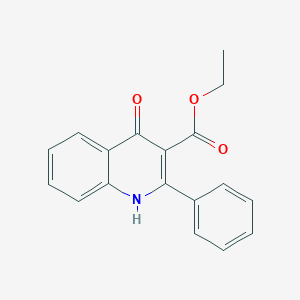
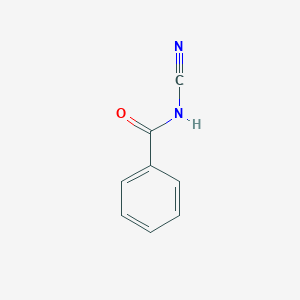

![N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide](/img/structure/B87807.png)
